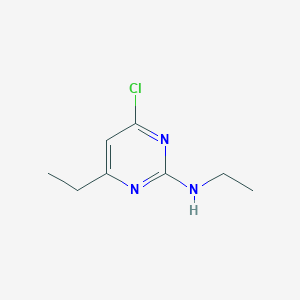
4-Chloro-N,6-diethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,6-diethylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,6-diethylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N,6-diethylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,6-diethylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,6-diethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by inhibiting key signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Comparison
4-Chloro-N,6-diethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in medicinal chemistry and agrochemicals.
Eigenschaften
Molekularformel |
C8H12ClN3 |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
4-chloro-N,6-diethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-6-5-7(9)12-8(11-6)10-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
XZRFXRZGYJCQKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)NCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)


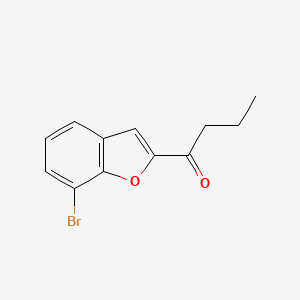


![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

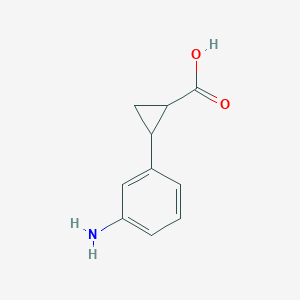
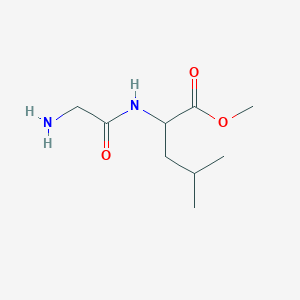
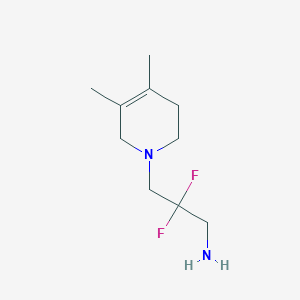
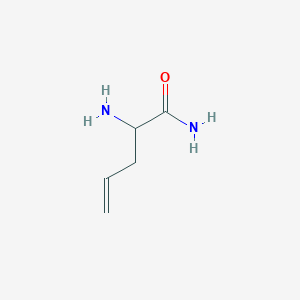
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
